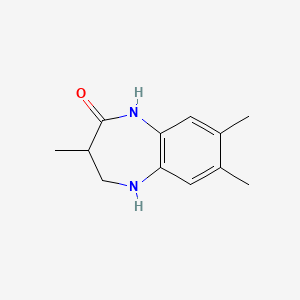

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one

Description

Properties

IUPAC Name |

3,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-7-4-10-11(5-8(7)2)14-12(15)9(3)6-13-10/h4-5,9,13H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWRTJIQODQNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=C(C(=C2)C)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-61-7 | |

| Record name | 1,3,4,5-TETRAHYDRO-3,7,8-TRIMETHYL-2H-1,5-BENZODIAZEPIN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into its reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as anxiolytic and sedative effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory signaling in the brain.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,5-Benzodiazepin-2-one Derivatives

Key Observations :

- Substituent Impact : The addition of ethyl () or hydroxypropyl () groups enhances solubility and bioavailability compared to the trimethyl-substituted target compound. Hydroxyl and phenyl groups (e.g., 3b) correlate with anticancer activity in vitro .

- Salt Forms : The hydrochloride salt in improves stability, a feature absent in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Melting Points : Crystalline derivatives (e.g., ) exhibit higher melting points due to rigid structures, while the target compound lacks reported data .

- Solubility : Polar substituents (e.g., hydroxypropyl in ) improve aqueous solubility compared to the hydrophobic trimethyl groups in the target compound .

Biological Activity

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one (CAS Number: 138742-61-7) is a compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities and pharmacological properties. The focus of this article is to explore its biological activity through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molar Mass | 204.27 g/mol |

| Boiling Point | 383.3 ± 42.0 °C |

| Density | 1.046 ± 0.06 g/cm³ |

| pKa | 14.84 ± 0.40 |

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). The specific interactions of 1,3,4,5-tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one with GABA_A receptors have not been extensively studied; however, it is hypothesized that it may share similar mechanisms with other benzodiazepines.

Anti-inflammatory Effects

A significant area of research has been the role of benzodiazepine derivatives in modulating inflammatory responses. For instance, peripheral benzodiazepine receptor ligands have demonstrated a dose-dependent suppressive effect on tumor necrosis factor (TNF) activity in mouse macrophages . This suggests that compounds like 1,3,4,5-tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one may also possess anti-inflammatory properties.

Antitumor Activity

Another avenue of exploration involves the antitumor potential of benzodiazepine derivatives. A related compound was shown to bind to peripheral benzodiazepine receptors and inhibit tumor growth in various cancer models . Although direct studies on 1,3,4,5-tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one are lacking in this context, its structural characteristics may imply similar activity.

Study on Peripheral Benzodiazepine Receptors

In a comparative study involving various benzodiazepine receptor ligands (including midazolam and clonazepam), it was found that peripheral benzodiazepine receptor ligands significantly suppressed LPS-induced TNF activity in macrophages . This highlights the potential for compounds like 1,3,4,5-tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one to influence immune responses.

Synthesis and Characterization

Recent synthetic approaches have focused on creating enantioenriched functionalized benzodiazepines with promising bioactivity . The synthesis of such compounds could lead to enhanced understanding and characterization of their biological activities.

Q & A

Q. What are the most reliable synthetic routes for 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted benzodiazepine precursors. For example, hydroxylamine in ethanol has been used to synthesize analogous 1,5-benzodiazepin-2-one derivatives, with reaction temperatures (-5–0°C) and stoichiometric ratios critical for optimizing yield . Solvent-free conditions catalyzed by acids (e.g., chloroacetic acid) may improve efficiency by reducing side reactions . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is essential to confirm structural fidelity at each step.

Q. How should researchers address purity challenges when sourcing this compound from commercial suppliers?

Methodological Answer: Suppliers like Sigma-Aldrich explicitly state that analytical data (e.g., HPLC, NMR) are not provided, requiring independent validation . Researchers should employ orthogonal techniques:

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess impurity profiles, referencing pharmacopeial standards for benzodiazepine derivatives (e.g., ≤0.5% individual impurities; ≤2.0% total) .

- Tandem Mass Spectrometry (LC-MS/MS) to confirm molecular identity (expected m/z 204.274 for [M+H]⁺) .

Q. What spectroscopic methods are optimal for structural characterization of this benzodiazepinone derivative?

Methodological Answer:

- ¹H NMR : Focus on methyl group signals (δ 1.2–2.5 ppm for CH₃) and benzodiazepine ring protons (δ 6.5–8.0 ppm for aromatic H). Coupling patterns (e.g., J = 2–4 Hz for vicinal protons) confirm stereochemistry .

- IR Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- X-ray Crystallography : For absolute configuration, single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond angles and torsional strain in the tetrahydro ring system .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the carbonyl group (C=O) is a likely target for nucleophilic attack, with steric effects from methyl substituents modulating reactivity .

- Molecular Dynamics Simulations : Assess solvent effects (e.g., ethanol vs. DMF) on transition-state stabilization during ring-opening reactions .

Q. What strategies resolve contradictions in reported pharmacological activities of benzodiazepinone analogs?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to quantify affinity for GABAₐ receptor subtypes. Discrepancies may arise from variations in methyl substitution patterns altering steric hindrance .

- In Vivo Pharmacokinetics : Compare bioavailability (e.g., Cmax, T½) across analogs with differing lipophilicity (logP) due to methyl groups .

Q. How do impurities in synthetic batches impact biological assay outcomes, and how can this be mitigated?

Methodological Answer:

- Impurity Profiling : Identify byproducts (e.g., dimerization products via MS/MS fragmentation). For instance, unreacted intermediates with free amine groups may exhibit off-target receptor activity .

- Column Chromatography : Use silica gel (hexane/ethyl acetate gradient) to isolate the target compound from impurities. Monitor fractions via TLC (Rf = 0.3–0.5) .

Q. What role do methyl substituents play in modulating the compound’s stability under acidic conditions?

Methodological Answer:

- Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 37°C. Monitor via HPLC for hydrolysis products (e.g., ring-opened amides). Methyl groups at positions 3,7,8 enhance steric protection of the lactam bond, delaying degradation .

- pH-Solubility Profiles : Determine pKa shifts using potentiometric titration. Methylation reduces basicity of the diazepine nitrogen, improving stability in gastric pH .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar precursors?

Methodological Resolution:

- Kinetic vs. Thermodynamic Control : Lower temperatures (-5°C) favor kinetic products (e.g., cis-diastereomers), while higher temps (25°C) promote thermodynamically stable trans-isomers .

- Catalyst Screening : Compare yields using Brønsted acids (e.g., chloroacetic acid) vs. Lewis acids (e.g., ZnCl₂). Contradictions may stem from catalyst-dependent transition states .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.